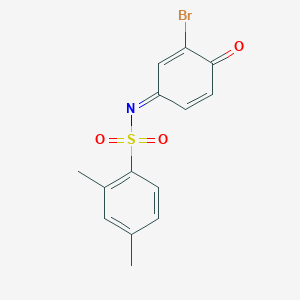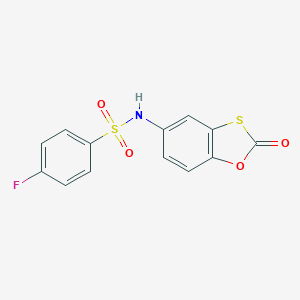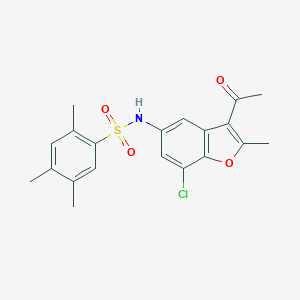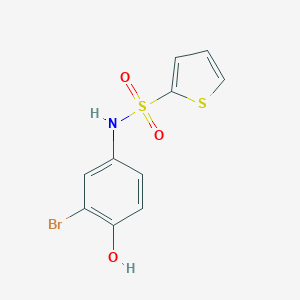![molecular formula C19H16FNO6S B284972 Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284972.png)
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as MAFS, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the research and development of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One potential direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its therapeutic efficacy and reduce its side effects. Another direction is the development of novel formulations and delivery systems to improve its bioavailability and target specific tissues and organs. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of this compound and to identify new therapeutic targets for its development as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-cancer, and neuroprotective activities by inhibiting various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. This compound has several advantages for lab experiments, including its high potency, low toxicity, and good bioavailability. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization. Future research directions include the optimization of its pharmacokinetic and pharmacodynamic properties, the development of novel formulations and delivery systems, and the identification of new therapeutic targets.
Synthesis Methods
The synthesis of Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves a multi-step process that includes the reaction of 4-fluorobenzenesulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, followed by acetylation with acetic anhydride and methylation with methyl iodide. The final product is purified using column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
Methyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the expression of pro-inflammatory cytokines and cancer-related proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
Molecular Formula |
C19H16FNO6S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
methyl 5-[acetyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H16FNO6S/c1-11-18(19(23)26-3)16-10-14(6-9-17(16)27-11)21(12(2)22)28(24,25)15-7-4-13(20)5-8-15/h4-10H,1-3H3 |
InChI Key |
SIECEMWBFFOOPV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-furylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284889.png)
![Ethyl 8-(trifluoromethyl)-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B284891.png)

![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)



![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)

![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
